

In-Depth Technical Guide: GW549390X (N,5-diphenyl-1,3-oxazol-2-amine)

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Compound of Interest		
Compound Name:	GW549390X	
Cat. No.:	B1239478	Get Quote

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Introduction

GW549390X, chemically identified as N,5-diphenyl-1,3-oxazol-2-amine (CAS: 135307-33-4), is a small molecule inhibitor with dual activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Firefly Luciferase (FLuc). As a member of the 2-anilino-5-aryloxazole class of compounds, it presents a scaffold of interest for the development of targeted therapeutics, particularly in the context of oncology. This technical guide provides a comprehensive overview of the available patent information, experimental data, and relevant biological pathways associated with **GW549390X**.

Core Compound Information

Identifier	Value
Internal ID	GW549390X
Chemical Name	N,5-diphenyl-1,3-oxazol-2-amine
CAS Number	135307-33-4
Molecular Formula	C15H12N2O
Molecular Weight	236.27 g/mol
SMILES	c1ccc(cc1)c2oc(nc2)Nc3ccccc3



Quantitative Data Summary

The following tables summarize the reported in vitro potency of **GW549390X** against its known targets.

Table 1: In Vitro Inhibitory Activity of GW549390X

Target	Assay Type	IC50 (μM)	Source
VEGFR-2	Enzymatic Kinase Assay	1.2	[1]
Firefly Luciferase (FLuc)	Enzymatic Assay	0.26	[2]

Table 2: Cellular Activity of GW549390X

Cell Line	Assay Type	Effect	IC ₅₀ (μΜ)	Source
HUVEC	VEGF-driven Proliferation	Inhibition	>10	[1]

Mechanism of Action and Signaling Pathways

GW549390X exerts its biological effects through the inhibition of two distinct proteins: VEGFR-2 and Firefly Luciferase.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][5] By inhibiting the kinase activity of VEGFR-2, **GW549390X** can block these downstream pathways, thereby impeding angiogenesis, a critical process for tumor growth and metastasis.[3]

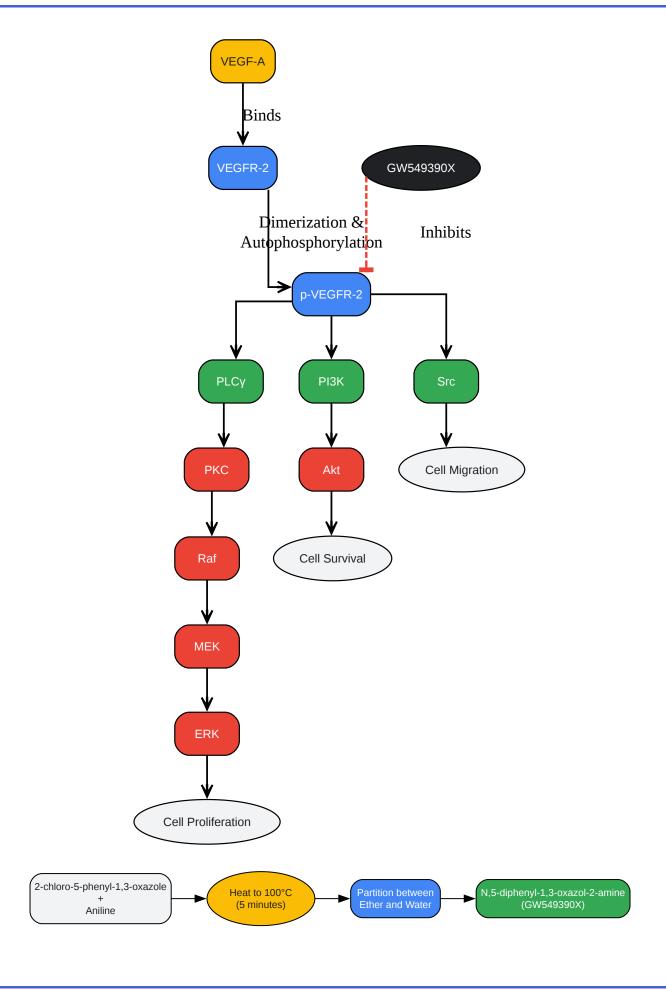




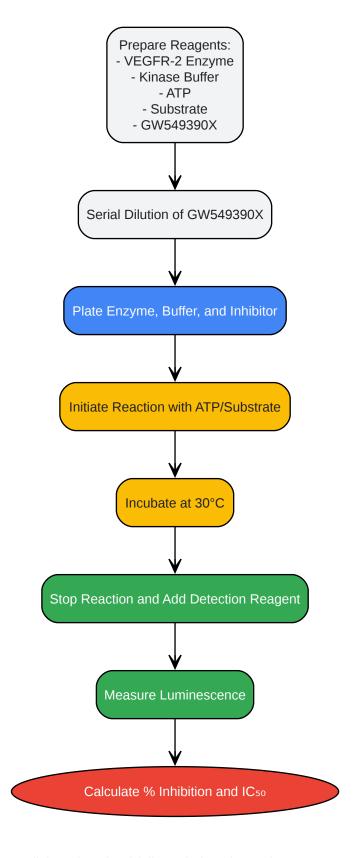


The binding mode of the 2-anilino-5-phenyloxazole scaffold, to which **GW549390X** belongs, has been elucidated through X-ray crystallography of analogous compounds.[1] The oxazole core and the aniline substituent are predicted to bind in the ATP-binding pocket of the VEGFR-2 kinase domain.[1]









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